1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a chemical compound with the molecular formula C15H14O . It is also known as "Ethanone, 1-(3-methylphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group where one of the phenyl rings has a methyl group at the 3’ position and an ethanone group at the 1’ position . The molecular weight of this compound is 210.27 g/mol .
Physical And Chemical Properties Analysis
“1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is a solid, usually white crystal or powder . It has good solubility in organic solvents, such as ethanol, dimethylformamide, and dichloromethane . Its melting point is about 80-85 degrees Celsius .
Scientific Research Applications
Green Synthesis and Chemistry
- Microwave-Assisted Synthesis : The compound is utilized in microwave-assisted synthesis for environmentally friendly Suzuki reactions, specifically in synthesizing derivatives like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, highlighting its role in the development of eco-friendly chemical protocols (Soares, Fernandes, Chavarria, & Borges, 2015).
Spectroscopy and Photophysics
- Study of Fluorescence Properties : This compound has been studied for its edge-excitation red-shift in fluorescence within an ethanol solution, providing insights into solvent heterogeneity and photophysical properties (Ghoneim, 2001).
Anticancer Research
- Potential Anti-Breast Cancer Agents : Used as a building block in the synthesis of novel thiazolyl(hydrazonoethyl)thiazoles, showing promising activities against MCF-7 tumor cells, indicating its potential in anticancer drug development (Mahmoud et al., 2021).
Organic Chemistry and Material Science
- Photochemical Study in Organic Synthesis : Its derivatives, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, have been examined for photochemical reactivity, contributing to the understanding of organic synthesis mechanisms (Castellan et al., 1990).
- Chemoenzymatic Synthesis : Involved in the chemoenzymatic synthesis of various pharmaceutical intermediates, demonstrating its utility in creating complex organic molecules (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Antioxidant Research
- QSAR-analysis in Antioxidant Research : A derivative was analyzed for antioxidant activities, providing a theoretical basis for designing new potential antioxidants (Drapak et al., 2019).
Metal-Organic Frameworks
- Construction of Novel Complexes : Plays a role in constructing metal–organic frameworks with diverse structures, contributing to material science and nanotechnology (Sun et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was studied as a corrosion inhibitor for mild steel in hydrochloric acid, highlighting its applications in industrial chemistry (Jawad et al., 2020).
Antimicrobial Research
- Antimicrobial Properties : Investigated for antimicrobial activity, showing potential in the development of new antifungal and antibacterial agents (Castellano et al., 2003).
Psychopharmacology
- Antipsychotic Drug Development : Examined in the synthesis and pharmacological evaluation of potential antipsychotic drugs, contributing to mental health treatment research (Bhosale et al., 2014).
properties
IUPAC Name |
1-[4-(3-methylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-4-3-5-15(10-11)14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQLVQGSXLXPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408465 | |
Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
76650-29-8 | |
Record name | 1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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